Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)-
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Overview
Description
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenol group attached to a thiazole ring, which is further substituted with ethyl and methyl groups. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Scientific Research Applications
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of antibacterial, antifungal, and anti-inflammatory mechanisms.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical products, including dyes and biocides
Mechanism of Action
The mechanism of action of Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and proteins, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- can be compared with other thiazole derivatives, such as:
Phenol, 4-(2-methyl-4-thiazolyl)-: Similar structure but different substitution pattern, leading to variations in biological activity.
Phenol, 4-(4-methyl-2-thiazolyl)-: Another thiazole derivative with distinct biological properties.
Phenol, 4-(4-chlorophenyl)-2-thiazolyl)-: Contains a chlorophenyl group, which alters its chemical and biological behavior. These compounds share the thiazole ring structure but differ in their substituents, resulting in unique properties and applications
Properties
CAS No. |
1152495-32-3 |
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Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C12H13NOS/c1-3-11-8(2)15-12(13-11)9-4-6-10(14)7-5-9/h4-7,14H,3H2,1-2H3 |
InChI Key |
UNIJITYZLJHEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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